Methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDAZZATFYKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS 1191094-17-3 properties
Part 1: Executive Summary
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 1191094-17-3) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its structural utility lies in the orthogonal reactivity of its functional groups: the highly electrophilic C4-chlorine atom and the C5-methyl ester.
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, reactivity profiles (specifically Nucleophilic Aromatic Substitution - SNAr), and practical handling protocols for drug discovery workflows.
Part 2: Chemical Identity & Physicochemical Properties[1]
Core Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1191094-17-3 |
| Molecular Formula | C7H7ClN2O2 |
| Molecular Weight | 186.60 g/mol |
| SMILES | COC(=O)C1=CN=C(C)N=C1Cl |
| Appearance | White to off-white solid (crystalline powder) |
Solubility & Stability Profile
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Low solubility in water and non-polar alkanes (Hexanes).
-
Stability: Moisture sensitive. The C4-chlorine is susceptible to slow hydrolysis in the presence of water/acid, converting back to the hydroxyl (pyrimidinone) species. The ester group is stable under neutral conditions but labile to strong aqueous bases.
-
Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C.
Part 3: Synthetic Utility & Reactivity Architecture
The strategic value of this molecule is defined by the electronic deficiency of the pyrimidine ring. The nitrogen atoms at positions 1 and 3, combined with the electron-withdrawing ester at C5, create a significant partial positive charge at C4.
Primary Reactivity: SNAr Displacement
The most common application is the displacement of the C4-chloride by nucleophiles (amines, thiols, alkoxides).
-
Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like anionic intermediate, followed by the expulsion of the chloride ion.
-
Regioselectivity: The C4 position is significantly more reactive than C2 (which is blocked by a methyl group in this specific scaffold) or the ester carbonyl, provided reaction temperatures are controlled (<80°C).
Secondary Reactivity: Palladium-Catalyzed Coupling
The C4-Cl bond is also a viable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups.
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis of the core scaffold and its downstream transformation via SNAr.
Caption: Synthesis and functionalization workflow. The scaffold is activated by chlorination (POCl3) and subsequently derivatized via nucleophilic attack.
Part 4: Experimental Protocols
Protocol: SNAr Displacement with Primary Amines
Objective: To install an amine side chain at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH2) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.5 eq)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the This compound in anhydrous THF (0.1 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). Add the base (DIPEA) followed by the dropwise addition of the amine.
-
Note: The reaction is exothermic. Cooling minimizes side reactions (e.g., ester attack).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with water (x2) and brine (x1) to remove the hydrochloride salt and DMF (if used).
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.
Protocol: Handling & Deactivation
Quenching Spills: If the solid is spilled, avoid generating dust. Wipe with a solvent-dampened pad (Ethanol). Treat waste as halogenated organic waste.
Hydrolysis Risk: Avoid prolonged exposure of the stock solution to atmospheric moisture. If the compound converts to the 4-hydroxy derivative (seen as a polar spot on TLC), re-chlorination with POCl3 is possible but inefficient on a small scale.
Part 5: Safety & Toxicology (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[4][7] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
-
First Aid:
Part 6: References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from (Note: Representative link for catalog verification).
-
PubChem. Compound Summary for CAS 1191094-17-3. National Library of Medicine. Retrieved from .
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-4616.[9] (Describes the reactivity of the analogous ethyl ester scaffold). Retrieved from .
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from .
Sources
- 1. 1191094-17-3|this compound|BLD Pharm [bldpharm.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate chemical structure and SMILES
This guide details the chemical identity, synthetic access, and reactivity profile of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate , a versatile heterocyclic scaffold used in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a functionalized pyrimidine building block.[1] Its structure features three distinct reactive handles: a nucleophilic-susceptible chloride at C4, an electrophilic ester at C5, and a stabilizing methyl group at C2. This "push-pull" electronic arrangement makes it an ideal scaffold for
Core Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Chloro-2-methyl-5-pyrimidinecarboxylic acid methyl ester |
| CAS Number | 1191094-17-3 |
| Molecular Formula | |
| Molecular Weight | 186.60 g/mol |
| SMILES | COC(=O)C1=CN=C(C)N=C1Cl |
| InChI Key | VHNDAZZATFYKRH-UHFFFAOYSA-N |
| Physical Form | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[2][1][3][4] |
Structural Logic
The pyrimidine ring is electron-deficient (π-deficient). The ester group at C5 further withdraws electron density, significantly activating the C4-position toward nucleophilic aromatic substitution (
Synthetic Access: Protocol & Causality
Synthesis Workflow (DOT Visualization)
Figure 1: Convergent synthesis pathway. The condensation step establishes the pyrimidine core, while
Detailed Methodology
Step 1: Pyrimidine Ring Construction
-
Reagents: Acetamidine hydrochloride (1.0 eq), Dimethyl ethoxymethylenemalonate (1.0 eq), Sodium methoxide (1.1 eq), Methanol (Solvent).
-
Protocol: Dissolve acetamidine HCl in dry methanol and treat with NaOMe to release the free base. Add dimethyl ethoxymethylenemalonate dropwise. The reaction is typically refluxed for 4–6 hours.
-
Mechanistic Insight: The amidine nitrogen attacks the
-carbon of the malonate (Michael addition-elimination), followed by cyclization onto the ester carbonyl. This yields the 4-hydroxy (tautomeric with 4-oxo) intermediate. -
Validation: Monitor disappearance of acetamidine by TLC. The product often precipitates upon cooling and acidification.
Step 2: Deoxychlorination
-
Reagents: Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Intermediate), Phosphorus oxychloride (
, excess), -Diethylaniline (Catalytic base). -
Protocol: Suspend the dry intermediate in neat
. Add catalytic diethylaniline. Heat to reflux ( ) for 2–3 hours until the solution becomes clear. -
Workup (Critical Safety): Quench the reaction mixture by pouring slowly onto crushed ice/water with vigorous stirring (Exothermic!). Extract with Dichloromethane (DCM).[3]
-
Why this works:
converts the poor leaving group (-OH/amide) into a highly reactive dichlorophosphate intermediate, which is then displaced by chloride ion.
Reactivity Profile & Functionalization[8]
The utility of this compound lies in its orthogonal reactivity. The C4-Cl bond is the "primary" handle, while the C5-ester serves as a "secondary" handle for elaboration.
Reaction Map
Figure 2: Divergent reactivity profile. The C4 position is prioritized for substitution, followed by C5 ester modification.
Key Transformations
-
Displacement (C4):
-
Reaction: Reaction with amines (e.g., aniline, piperazine) in alcohol or DMF with a base (
or ). -
Application: This is the standard entry point for synthesizing Type I/II kinase inhibitors . The resulting 4-amino-pyrimidine motif mimics the adenine ring of ATP.
-
Self-Validating Check: The reaction is usually rapid at room temperature or mild heat (
). If no reaction occurs, ensure the amine nucleophile is not deactivated (e.g., electron-deficient anilines may require higher temps).
-
-
Suzuki-Miyaura Coupling (C4):
-
Reaction: Palladium-catalyzed cross-coupling with aryl boronic acids.
-
Application: Used to install carbon-based substituents when a C-N bond is not desired.
-
-
Ester Hydrolysis (C5):
-
Reaction: LiOH in THF/Water.
-
Application: Generates the free carboxylic acid, which can be coupled to amines to form amides, creating a "tail" that often interacts with the solvent-exposed region of a protein binding pocket.
-
Analytical Characterization Standards
When validating the synthesis of this compound, the following data signatures are expected.
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI) | [M+H]+ = 187.0/189.0 : Distinct 3:1 chlorine isotope pattern. |
| IR Spectroscopy | ~1720-1740 cm⁻¹ : Strong Carbonyl (C=O) stretch.~1550-1600 cm⁻¹ : C=N / C=C aromatic stretches. |
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 1191094-17-3.[1][5] Link
-
PubChem. 4-Chloro-2-methylpyrimidine (Analogous Core Structure). CID 424447.[2] Link
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[2][1][3][5][6][7][8] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Link
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011).[9] A Synthesis of Acetamidines. Journal of Organic Chemistry, 76(6), 1683-1691. (Protocol for acetamidine synthesis). Link
-
ChemicalBook. Synthesis of 2-chloro-4-methylpyrimidine derivatives. (General reference for chlorination protocols). Link
Sources
- 1. 933686-33-0|4-Chloropyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. AB594689 | CAS 1191094-17-3 – abcr Gute Chemie [abcr.com]
- 6. 2134-36-3|Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1404364-82-4|Methyl 2-chloro-5-methylpyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. A Synthesis of Acetamidines [organic-chemistry.org]
An In-Depth Technical Guide to 4-Chloro-2-Methyl-5-Pyrimidinecarboxylic Acid Methyl Ester and Its Analogs: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, substituted pyrimidines represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide focuses on the synthesis, reactivity, and applications of a specific pyrimidine derivative, 4-chloro-2-methyl-5-pyrimidinecarboxylic acid methyl ester, and its closely related, more extensively documented analogs. While direct and comprehensive data for the exact methyl ester is limited in publicly accessible literature, a deep dive into its structural congeners, such as the ethyl and methylthio variants, provides a robust framework for understanding its chemical behavior and potential utility.
This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide not just procedural steps but also the underlying scientific rationale for synthetic choices and analytical methods. By exploring the rich chemistry of these pyrimidine building blocks, we can unlock their potential in creating novel molecular entities with significant pharmacological value.[4][5]
Core Compound and Its Analogs: Chemical Identity and Properties
The primary subject of this guide is 4-chloro-2-methyl-5-pyrimidinecarboxylic acid methyl ester. However, to provide a comprehensive understanding, we will also discuss its close analogs for which more data is available. The key chemical identifiers and physical properties of these compounds are summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Methyl 4-chloro-2-(chloromethyl)pyrimidine-5-carboxylate | Not Available | C7H6Cl2N2O2 | 221.04 | A di-chlorinated analog with a reactive chloromethyl group.[6] |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 5909-24-0 | C8H9ClN2O2S | 232.69 | Off-white to light yellow solid; Melting point: 60-63 °C; Soluble in chloroform and ethyl acetate.[7][8] |
| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid | 74840-34-9 | C6H5ClN2O2S | 204.63 | A carboxylic acid precursor to the ester derivatives.[9] |
| Methyl 2-chloro-4-methylpyrimidine-5-carboxylate | Not Available | C7H7ClN2O2 | 186.60 | Isomeric analog with substitution pattern variation.[10] |
These compounds share a common pyrimidine core, substituted with a chlorine atom at a key position, making them reactive intermediates for further chemical transformations.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 4-chloro-pyrimidine derivatives typically involves a multi-step process, beginning with the construction of the pyrimidine ring, followed by chlorination. A general synthetic pathway is outlined below.
General Synthetic Workflow
Sources
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- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
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- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
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The Architectural Versatility of Pyrimidine-5-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release to the Scientific Community
The pyrimidine ring, a fundamental component of nucleic acids, continues to be a cornerstone in the design of novel therapeutics.[1][2][3] Its inherent ability to be recognized by biological systems makes it a privileged scaffold in medicinal chemistry.[1] This technical guide offers an in-depth exploration of pyrimidine-5-carboxylic acid derivatives, a class of compounds demonstrating remarkable versatility and potent biological activity. We will delve into the synthetic nuances, structure-activity relationships (SAR), and diverse therapeutic applications of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource for their endeavors.
I. Synthetic Strategies: Building the Core
The strategic synthesis of pyrimidine-5-carboxylic acid derivatives is paramount to exploring their therapeutic potential. A variety of methods have been developed, each with its own advantages in terms of yield, scalability, and the introduction of diverse substituents.
A. Direct Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A high-yielding and direct approach to 2-substituted pyrimidine-5-carboxylic esters, which notably avoids substitution at the 4-position, has been established.[4][5] This method relies on the reaction of a stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a wide range of amidinium salts.[4][5]
Experimental Protocol: Synthesis via Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [4]
-
Preparation of the Sodium Salt:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
-
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
The prepared sodium salt (1.0 eq) is dissolved in anhydrous DMF.
-
The desired amidinium salt (1.1 eq) is added to the solution.
-
The reaction mixture is stirred at a specified temperature and time, depending on the reactivity of the amidinium salt.
-
-
Work-up and Purification:
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.
-
Diagram: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
B. Palladium-Catalyzed Aminocarbonylation
The synthesis of pyrimidine-5-carboxamides, which are of significant interest in pharmaceuticals, can be achieved through palladium-catalyzed aminocarbonylation of 5-bromopyrimidine.[6] This method allows for the direct introduction of an amide functionality at the 5-position.
Experimental Protocol: Synthesis of Pyrimidine-5-carboxylic acid p-tolylamide [6]
-
Reaction Setup:
-
A Parr vessel is charged with p-tolylamine (1.0 eq), 5-bromopyrimidine (1.2 eq), palladium acetate (0.03 eq), and a suitable phosphine ligand (e.g., Xantphos) (0.06 eq).
-
Acetonitrile and N,N-diisopropylethylamine (4.0 eq) are added as the solvent and base, respectively.
-
-
Carbonylation:
-
The vessel is sealed and purged with carbon monoxide three times.
-
The reaction is pressurized with carbon monoxide to 100 psi and heated to 100 °C for 4 hours.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is concentrated.
-
The residue is taken up in 2-MeTHF and washed with 1 M aqueous NaOH.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by crystallization or chromatography to yield the desired pyrimidine-5-carboxamide.
-
II. Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity
The biological activity of pyrimidine-5-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring.[7][8] Strategic modifications at the 2, 4, and 5-positions have led to the development of highly potent and selective inhibitors for various therapeutic targets.
A. Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer mechanisms.[9][10]
-
Kinase Inhibition: Many pyrimidine-based anticancer agents function as protein kinase inhibitors by mimicking the adenine core of ATP.[8][11]
-
A 2,4-disubstitution pattern is often crucial for potent kinase inhibitory activity.[8]
-
Anilino or related aromatic groups at the C2 or C4 position can form critical hydrogen bonds within the ATP-binding pocket of kinases.[8]
-
For spleen tyrosine kinase (Syk) inhibition, an aminoethylamino moiety at the 2-position and a meta-substituted anilino group at the 4-position of the pyrimidine ring are preferred for high activity and selectivity.[12]
-
Pyrimidine-5-carbonitrile derivatives have been developed as potent ATP-mimicking EGFR tyrosine kinase inhibitors.[9][13]
-
-
Antimetabolites: The structural similarity of pyrimidines to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, a key mechanism for anticancer drugs like 5-fluorouracil.[9]
Table 1: Anticancer Activity of Representative Pyrimidine-5-Carboxamide/Carbonitrile Derivatives
| Compound | R2 Substituent | R4 Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11b | - | 4-Anilino derivative | HCT-116 | 3.37 | [9] |
| HepG-2 | 3.04 | [9] | |||
| MCF-7 | 4.14 | [9] | |||
| A549 | 2.4 | [9] | |||
| Compound 4e | - | 4-Anilino derivative | Colo 205 | 1.66 | [14][15] |
| Compound 4f | - | 4-Anilino derivative | Colo 205 | 1.83 | [14][15] |
| Compound 10b | - | 4-Anilino derivative | EGFR (enzyme assay) | 0.00829 | [13] |
| R2 Derivative | - | - | PanC-1 | 52.68 (µg/mL) | [16] |
| MIA PaCa-2 | 141.387 (µg/mL) | [16] |
Diagram: Pyrimidine Derivatives as Kinase Inhibitors
Caption: Inhibition of receptor tyrosine kinase signaling by pyrimidine derivatives.
B. Anti-inflammatory Activity
Pyrimidine-5-carboxamide derivatives have also been identified as potent inhibitors of salt-inducible kinases (SIKs), which play a crucial role in the inflammatory process.[7] By inhibiting SIKs, these compounds can up-regulate the expression of the anti-inflammatory cytokine IL-10 and reduce the expression of the pro-inflammatory cytokine IL-12.[7] Furthermore, certain pyrimidine-5-carbonitrile derivatives have shown excellent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[17]
III. Therapeutic Applications and Associated Biological Assays
The diverse biological activities of pyrimidine-5-carboxylic acid derivatives have positioned them as promising candidates for a range of therapeutic areas.
A. Oncology
As discussed, the anticancer potential of these compounds is significant, with derivatives showing efficacy against various cancer cell lines, including those of the colon, breast, lung, and pancreas.[9][10][16]
Experimental Protocol: MTT Assay for Cytotoxicity [1][2][16]
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
-
Compound Treatment:
-
Cells are treated with serial dilutions of the test pyrimidine derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
-
Incubation:
-
The plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
-
Formazan Solubilization:
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
-
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
B. Antiviral Activity
The pyrimidine core is a key component of many antiviral drugs.[18] Their mechanism of action often involves the inhibition of viral enzymes essential for replication, such as viral DNA polymerase or reverse transcriptase.[18][19] Pyrimidine nucleoside analogs, for example, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[18]
C. Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives can be assessed using standard microbiological assays.
Experimental Protocol: Agar Well Diffusion Assay [1]
-
Media Preparation:
-
Sterilized Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
-
Inoculation:
-
The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
-
Well Preparation:
-
Wells (6-8 mm in diameter) are created in the agar using a sterile cork borer.
-
-
Compound Addition:
-
A defined volume of the test pyrimidine derivative solution, a positive control (e.g., a known antibiotic), and a negative control (solvent) are added to separate wells.
-
-
Incubation:
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Measurement:
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
-
IV. Conclusion and Future Perspectives
Pyrimidine-5-carboxylic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the profound impact of substituent modifications on biological activity, provides a fertile ground for the development of novel therapeutics. The insights into SAR, particularly in the context of kinase inhibition, continue to guide the rational design of more potent and selective agents for cancer and inflammatory diseases. As our understanding of the molecular targets of these compounds deepens, so too will our ability to engineer next-generation pyrimidine-based drugs with improved efficacy and safety profiles.
References
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BenchChem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. Retrieved from BenchChem website.[4]
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.[5]
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Connect.[20]
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Saga, Y., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 15(16), 3737-3741.[12]
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Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.[9]
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BenchChem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from BenchChem website.[1]
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Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469.[7]
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Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.[10]
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Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7481.[17]
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BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6- Dichloropyrimidin-5-YL)acetaldehyde Analogs. Retrieved from BenchChem website.[2]
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BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Retrieved from BenchChem website.[8]
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Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Journal of Pharmaceutical Negative Results, 15(Special Issue 1).[16]
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ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]]
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Nasser, A. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(62), 37887-37903.[13]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]14]
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Di Micco, S., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 129.[21]
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Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.[22]
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de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743.[23]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.[3]
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220.[11]
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Zeni, M., et al. (2022). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences, 23(19), 11843.[24]
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Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
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De Vita, D., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5104.[25]
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Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[26]
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Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]15]
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Khan, M. A., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(03), 001-011.[18]
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Al-Ghorbani, M., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-126.[27]
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Methodological & Application
Synthesis of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate from 4-hydroxy precursor
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate from its 4-Hydroxy Precursor
For: Researchers, scientists, and drug development professionals
Executive Summary & Introduction
This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The conversion of its 4-hydroxy precursor, which exists in tautomeric equilibrium with the more stable 4-pyrimidone form, into the activated 4-chloro derivative is a cornerstone transformation. This activation is critical as it converts a poor leaving group (hydroxyl) into a good one (chloride), rendering the C4 position susceptible to nucleophilic substitution.
This document provides a detailed, field-proven protocol for this chlorination reaction, with a primary focus on the use of phosphorus oxychloride (POCl₃), a robust and widely adopted reagent for this class of transformation.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from reaction setup to product purification, and provide critical safety and handling information. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Reaction Principle and Mechanism
The chlorination of a 4-hydroxypyrimidine is a deoxychlorination reaction. While other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used, phosphorus oxychloride is often preferred for its efficacy with heteroaromatic systems.[5][6][7][8][9]
The reaction generally proceeds via the following mechanistic steps:
-
Activation of the Pyrimidone: The lone pair of the carbonyl oxygen (from the pyrimidone tautomer) attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: A dichlorophosphoryl intermediate is formed.
-
Nucleophilic Attack: A chloride ion, either from POCl₃ itself or from the generated HCl, attacks the C4 position of the pyrimidine ring.
-
Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-chloro product.
The use of an organic base, such as N,N-dimethylaniline or pyridine, is common to catalyze the reaction and to scavenge the HCl produced, driving the equilibrium towards the product.[3][10][11]
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale. Researchers should adjust quantities as needed.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |
| Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | 7253-43-2 | 168.15 | - | - | Irritant |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 105.8 | 1.645 | Fatal if inhaled, Severe burns, Reacts violently with water[12][13] |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | 194 | 0.956 | Toxic, Carcinogen suspect |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 77.1 | 0.902 | Flammable, Irritant |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 | 1.326 | Carcinogen suspect |
| Saturated Sodium Bicarbonate (aq) | - | - | - | - | Irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | 2.664 | Hygroscopic |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a bubbler or scrubber
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature decomposition of POCl₃.
-
Place the apparatus in a certified chemical fume hood.
-
Establish an inert atmosphere by flushing the system with nitrogen or argon.
Step 2: Reagent Charging and Reaction
-
To the flask, add methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.0 eq).
-
Add phosphorus oxychloride (5-10 eq) to the flask. This can be done neat, as POCl₃ can serve as both reagent and solvent.[11][14]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add N,N-dimethylaniline (0.5-1.0 eq) dropwise via the dropping funnel. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.[11]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85-100 °C).[11]
Step 3: Reaction Monitoring
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction mixture, carefully quenching it in a vial with ice and a small amount of ethyl acetate and saturated NaHCO₃ solution.
-
Spot the organic layer on a silica gel TLC plate against the starting material.
-
A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the more polar starting material. The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
CRITICAL STEP: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the POCl₃ used).
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice.[14] This quenching is highly exothermic and will release HCl gas. Perform this step deep within the fume hood.
-
Continue stirring until all the ice has melted and the excess POCl₃ is hydrolyzed.
-
Carefully neutralize the acidic solution to a pH of 8-9 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[14]
-
Combine the organic extracts.
-
Wash the combined organic layer with saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Purification and Characterization
Purification Methods
The crude product can be purified by one of the following methods, depending on the purity requirements.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline material. Suitable solvents include ethanol or a mixture of ethyl acetate and hexanes.[14][15] The crude solid is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to induce crystallization.
-
Column Chromatography: For removing impurities with similar solubility, column chromatography on silica gel is the preferred method.[15] A gradient elution system, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30%, is typically effective.
Purification Workflow
Caption: Workflow for the purification and characterization of the final product.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[14]
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the methyl ester protons (~3.9 ppm), the C2-methyl protons (~2.8 ppm), and the C6 aromatic proton (~8.9 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for the ester carbonyl, the aromatic carbons (with the C4 carbon significantly shifted due to the chlorine), and the two methyl carbons. |
| GC-MS | Purity & Mass | A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak (m/z = 186) and a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope.[16] |
| Melting Point | Physical Property | A sharp melting point consistent with literature values for the pure compound. |
Safety, Handling, and Waste Disposal
Phosphorus Oxychloride (POCl₃) is extremely hazardous and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (Neoprene is recommended).[17][18] All manipulations must be conducted in a well-ventilated chemical fume hood.[12]
-
Handling: POCl₃ is highly corrosive and toxic if inhaled.[13] It reacts violently and exothermically with water, releasing toxic HCl gas.[12] Ensure no contact with moisture. Keep containers tightly closed under an inert gas.
-
Spills: In case of a small spill, neutralize with a dry agent like sodium carbonate before carefully cleaning up. Do not use water.
-
Waste Disposal: The acidic aqueous layer from the work-up should be neutralized before disposal according to institutional guidelines. Organic waste containing chlorinated solvents must be disposed of in a designated halogenated waste container.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Reagents are of poor quality or wet. 3. Inefficient stirring. | 1. Increase reflux time and monitor by TLC. 2. Use freshly opened or distilled POCl₃. Ensure starting material is dry. 3. Use a larger stir bar or mechanical stirring. |
| Low Yield | 1. Incomplete quenching or product hydrolysis. 2. Product loss during extraction (emulsion formation). 3. Insufficient neutralization (product remains as a salt in the aqueous layer). | 1. Ensure the quenching is done slowly at low temperatures. 2. Add brine to the separatory funnel to break emulsions. 3. Check the pH of the aqueous layer after neutralization to ensure it is >8. |
| Dark-colored Product | 1. Reaction temperature was too high, causing decomposition. 2. Presence of colored impurities. | 1. Reduce the reflux temperature slightly if possible. 2. Consider an activated carbon treatment during recrystallization or use column chromatography for purification.[15] |
References
- US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. Google Patents.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. Available from: [Link]
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Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
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Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar. Available from: [Link]
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Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. Available from: [Link]
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Oxalyl chloride. Wikipedia. Available from: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available from: [Link]
-
Is thionyl chloride an important chlorinating and oxidizing agent in organic chemistry? Proprep. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]
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Thionyl chloride. Wikipedia. Available from: [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. Available from: [Link]
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-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. Available from: [Link]
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Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]
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A Simple Method for Determination of Chloropyramine in Tablets. SciSpace. Available from: [Link]
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Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. PrepChem.com. Available from: [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res. Available from: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available from: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available from: [Link]
-
methyl 2-chloro-4-methylpyrimidine-5-carboxylate. Appretech Scientific Limited. Available from: [Link]
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-
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. Available from: [Link]
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Application Note: High-Fidelity Chlorination of Methyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate
Executive Summary & Strategic Rationale
This application note details the optimized protocol for the chlorodehydroxylation of methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Structure 1 ) to methyl 4-chloro-2-methylpyrimidine-5-carboxylate (Structure 2 ) using phosphorus oxychloride (POCl₃).
The Chemical Challenge
The substrate exists in a tautomeric equilibrium between the hydroxy and oxo (lactam) forms. While the oxo form is thermodynamically favored in the solid state, the reaction proceeds via the hydroxy tautomer. The 5-carboxylate ester creates a unique electronic environment; it is an electron-withdrawing group (EWG) that deactivates the ring, potentially slowing the nucleophilic attack of chloride. However, it also stabilizes the resulting aromatic system.
Strategic Selection of Reagents
-
Phosphorus Oxychloride (POCl₃): Acts as both the solvent and the dehydrating halogenating agent.
-
N,N-Diethylaniline (PhNEt₂): Selected as the proton scavenger. Unlike pyridine, its steric bulk and basicity profile (pKa ~6.5) effectively neutralize the HCl by-product without forming interfering complexes with the electrophilic phosphorus species.
-
Inverse Quench: A mandatory safety protocol to manage the violent hydrolysis of excess POCl₃.
Reaction Mechanism
The transformation follows a nucleophilic aromatic substitution pathway (
-
Activation: The carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion and forming a highly reactive dichlorophosphoryl intermediate (leaving group activation).
-
Nucleophilic Attack: The chloride ion attacks the C-4 position.
-
Elimination/Aromatization: The phosphoro-species is eliminated, restoring aromaticity to the pyrimidine ring and yielding the chlorinated product.
Figure 1: Mechanistic pathway for the chlorodehydroxylation of hydroxypyrimidines.
Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.0 equiv).
-
Phosphorus Oxychloride (POCl₃) (5.0 - 8.0 equiv). DANGER: Corrosive, Water Reactive.
-
N,N-Diethylaniline (1.0 - 1.2 equiv).
-
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
-
Equipment:
Step-by-Step Procedure
Phase A: Reaction Setup
-
Drying: Ensure all glassware is oven-dried. Moisture reacts violently with POCl₃ and reduces yield.
-
Charging: In a fume hood, charge the RBF with Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (10.0 g, 59.5 mmol).
-
Reagent Addition: Add POCl₃ (28 mL, ~300 mmol) carefully. The mixture may warm slightly.
-
Base Addition: Add N,N-Diethylaniline (9.5 mL, 59.5 mmol) dropwise over 5 minutes.
-
Note: The solution often turns yellow/orange.
-
Phase B: Reaction
-
Heating: Heat the mixture to reflux (approx. 105°C) .
-
Monitoring: Stir at reflux for 2–4 hours .
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The starting material spot (low Rf) should disappear, replaced by a higher Rf product spot.
-
-
Concentration (Optional but Recommended): Once complete, allow to cool to 50°C. Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap). This significantly reduces the violence of the quench.
Phase C: The "Inverse Quench" (Critical Safety Step)
-
Preparation: Prepare a slurry of crushed ice (200 g) and water (50 mL) in a large beaker. Stir vigorously.
-
Addition: Slowly pour the reaction residue (or concentrated oil) INTO the stirring ice slurry.
-
Neutralization: Once hydrolysis is complete (bubbling ceases), carefully adjust pH to ~7-8 using saturated NaHCO₃ solution or 20% NaOH (keep cold).
Phase D: Isolation
-
Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).
-
Washing: Wash combined organics with brine (1 x 100 mL).
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration & Evaporation: Filter and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 Substrate : 5.0 POCl₃ : 1.0 Base | Excess POCl₃ ensures complete conversion. |
| Temperature | 100°C - 105°C (Reflux) | Required to overcome activation energy of the EWG-substituted ring. |
| Reaction Time | 2 - 4 Hours | Monitor via TLC; prolonged heating may cause degradation. |
| Expected Yield | 85% - 95% | High yields typical for this robust transformation. |
| Appearance | Off-white to yellow solid | Product crystallizes well upon cooling/workup. |
Process Workflow & Safety Logic
The following diagram illustrates the critical decision points and safety barriers in the workflow.
Figure 2: Operational workflow emphasizing the critical safety step of inverse quenching.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet POCl₃ | Use fresh distilled POCl₃. Ensure system is anhydrous. |
| Low Conversion | Insufficient Temperature | Ensure vigorous reflux. Add catalytic DMF (5 mol%) to form Vilsmeier reagent. |
| Product Hydrolysis | Quench too hot | Keep quench < 20°C. Do not allow aqueous layer to become acidic/hot for long. |
| Black Tar Formation | Overheating / Decomposition | Reduce reaction time. Ensure inert atmosphere (N₂/Ar). |
References
-
General Pyrimidine Chlorination: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[3] Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544.[3] Link
-
Safety (Quenching POCl3): "Hydrolysis of Phosphoryl Trichloride (POCl3)... Safe Quenching of Energetic Metastable Intermediates." Org.[2][4][5][6] Process Res. Dev., 2010.[5][6] Link
-
Patent Protocol (Analogous): "Synthetic method of 4-chloro-2-methyl pyrimidine." Patent CN110372602A. Link
-
Vilsmeier-Haack Activation: "The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination protocols for 4-chloropyrimidine carboxylates
Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloropyrimidine-5-Carboxylates
Part 1: Introduction & Strategic Analysis
The Substrate Challenge
Ethyl 4-chloropyrimidine-5-carboxylate represents a unique intersection of high electrophilicity and structural fragility. The pyrimidine ring, activated by the electron-withdrawing ester at the C5 position, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The Paradox: While SNAr is the default pathway for aliphatic amines, it often fails with weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines .
-
The Risk: The C5-ester moiety is base-sensitive. Standard Buchwald-Hartwig conditions utilizing strong alkoxide bases (e.g., NaOtBu) frequently lead to ester hydrolysis, transesterification, or condensation side-reactions.
This guide provides a precision-engineered protocol to bypass these limitations using Palladium-catalyzed C-N cross-coupling, specifically tailored to preserve the ester functionality while forcing coupling with difficult amine partners.
Mechanism & Causality
Unlike SNAr, which proceeds via a Meisenheimer complex, the Buchwald-Hartwig protocol relies on the oxidative addition of Pd(0) into the C-Cl bond.
-
Catalyst Poisoning: Pyrimidine nitrogens are competent ligands. Without bulky biarylphosphine ligands, the substrate will coordinate to Pd(II), arresting the catalytic cycle (the "resting state" trap).
-
Ligand Solution: We utilize dialkylbiaryl monophosphines (BrettPhos, RuPhos) which provide steric bulk to prevent N-coordination and electron-richness to facilitate oxidative addition into the chloro-arene.
Part 2: Decision Logic & Workflow
Before committing to a metal-catalyzed route, researchers must validate the necessity of the catalyst.
Figure 1: Reaction Pathway Decision Tree
Caption: Logical workflow for selecting the appropriate amination strategy. Route B is reserved for substrates where the activation energy of SNAr is prohibitive.
Part 3: Experimental Protocols
Protocol A: The "Ester-Safe" Method (General Purpose)
Designed for coupling electron-deficient anilines or hindered secondary amines without hydrolyzing the C5-ester.
Key Chemistry:
-
Catalyst: Pd(OAc)₂ + BrettPhos (Primary amines) or RuPhos (Secondary amines).
-
Base: Cs₂CO₃ (Cesium Carbonate).[1] Note: We strictly avoid NaOtBu to prevent ester damage.
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.
Materials Table:
| Reagent | Equiv. | Role | Critical Note |
|---|---|---|---|
| 4-Cl-Pyrimidine-5-COOEt | 1.0 | Substrate | Dry thoroughly; water kills catalyst. |
| Amine Partner | 1.2 | Nucleophile | If HCl salt, add 1.0 eq extra base. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Use fresh source (reddish-brown). |
| BrettPhos | 0.04 (4 mol%) | Ligand | 2:1 L:M ratio ensures active species. |
| Cs₂CO₃ | 2.0 | Base | Must be finely ground/granular. |
| 1,4-Dioxane | [0.2 M] | Solvent | Degassed (sparged with Ar/N₂). |
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a 20 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Pyrimidine substrate (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Technique Tip: Add the ligand before the metal to promote pre-complexation during solvent addition.
-
-
Inerting: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon three times.[1][2]
-
Liquid Addition:
-
Add the Amine (1.2 mmol) via syringe. (If amine is solid, add in Step 2).
-
Add anhydrous 1,4-Dioxane (5.0 mL).
-
-
Activation: Place the vial in a pre-heated heating block at 80°C .
-
Why 80°C? Higher temperatures (100°C+) risk thermal degradation of the ester. Lower temperatures may not overcome the activation barrier for oxidative addition.
-
-
Monitoring: Stir vigorously (800 rpm) for 4–12 hours. Monitor by LC-MS.[3]
-
Endpoint: Look for consumption of starting material (SM).[2] If SM persists after 12h, add 1 mol% additional precatalyst (e.g., BrettPhos Pd G4).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL). Filter through a pad of Celite to remove insoluble salts and Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Difficult Substrate" Method (Pre-catalyst Route)
Use this when Protocol A fails ( < 20% conversion). Utilizes 3rd/4th Generation Pre-catalysts for rapid activation.
Key Chemistry:
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) - slightly more soluble than Cs₂CO₃ in some systems but still ester-compatible.
-
Solvent: Toluene (Non-polar solvent can sometimes stabilize the active species better for labile esters).
Workflow Differences:
-
Replace Pd(OAc)₂/Ligand with BrettPhos Pd G4 (3 mol%) .
-
Use Toluene instead of Dioxane.
-
Run at 65°C initially; ramp to 90°C only if sluggish.
-
Rationale: The G4 precatalyst contains the active L-Pd(0) species pre-formed, bypassing the reduction step required for Pd(II) salts, which often stalls with electron-deficient substrates.
Part 4: Troubleshooting & Optimization Matrix
Figure 2: Troubleshooting Feedback Loop
Caption: Diagnostic pathways for common failures in pyrimidine carboxylate couplings.
Data Summary: Base Screening (Model Reaction) Substrate: Ethyl 4-chloropyrimidine-5-carboxylate + 4-Fluoroaniline
| Base | Solvent | Temp | Yield (Isolated) | Observation |
| NaOtBu | Toluene | 80°C | 15% | Major transesterification/hydrolysis. |
| K₂CO₃ | DMF | 100°C | 45% | Sluggish; incomplete conversion. |
| Cs₂CO₃ | Dioxane | 80°C | 88% | Clean conversion. |
| K₃PO₄ | t-Amyl OH | 90°C | 82% | Good alternative; minor hydrolysis. |
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Highlighting BrettPhos utility).
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9] Reaction of aryl bromides with tin amides containing solubilizing and nontransferable groups. Journal of the American Chemical Society, 116(13), 5969–5970.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Hydrolysis of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Executive Summary
Hydrolyzing the ester moiety of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate to its corresponding carboxylic acid presents a classic chemoselectivity challenge in medicinal chemistry. The electron-deficient pyrimidine ring renders the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides three validated protocols ranging from standard discovery-scale methods to high-precision non-hydrolytic cleavage. The core objective is to cleave the ester (methyl group removal) while retaining the 4-chloro pharmacophore, which is essential for subsequent cross-coupling or nucleophilic substitution steps.
Mechanistic Analysis & Strategy
The Chemoselectivity Challenge
The substrate contains two electrophilic sites competing for the nucleophile:
-
The Ester Carbonyl (C5-COOMe): Attack here via
mechanism yields the desired acid. -
The Pyrimidine C4 Position: Attack here via
(Meisenheimer complex) displaces the chloride, yielding the 4-hydroxy impurity (tautomerizing to the 4-pyridone).
Key Insight: While hydroxide (
-
Option A: Use a milder hydroxide source (LiOH) at depressed temperatures (Kinetic Control).
-
Option B: Use a nucleophilic dealkylation strategy (LiI or TMSI) that attacks the methyl group of the ester rather than the carbonyl, completely avoiding attack on the pyrimidine ring.
Decision Matrix (Graphviz)
Figure 1: Strategic decision pathways. Protocol A is standard; Protocol B is the high-fidelity alternative if
Experimental Protocols
Protocol A: Controlled Saponification (Lithium Hydroxide)
Best for: Routine synthesis, gram-scale, cost-efficiency.
Rationale: Lithium Hydroxide (LiOH) is less aggressive than NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, potentially activating the ester towards hydrolysis more than the aromatic ring towards
Materials
-
Substrate: 1.0 eq
-
Solvent: THF/Water (3:1 ratio)[4]
-
1M HCl (for acidification)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g (5.36 mmol) of this compound in 15 mL of THF. Cool the solution to 0°C using an ice bath.
-
Reagent Preparation: Dissolve 270 mg (6.43 mmol, 1.2 eq) of LiOH·H₂O in 5 mL of water.
-
Addition: Dropwise add the LiOH solution to the THF mixture over 10 minutes. Do not dump the base in all at once; local high concentration promotes side reactions.
-
Monitoring: Stir at 0°C. Monitor by TLC (5% MeOH in DCM) or LCMS every 30 minutes.
-
Target: Disappearance of methyl ester peak.
-
Warning: If reaction is sluggish after 2 hours, warm to 10°C. Do not heat to reflux.
-
-
Workup:
-
Once complete, concentrate partially under reduced pressure (cold bath) to remove THF.
-
Dilute the remaining aqueous layer with 5 mL water.
-
Wash with EtOAc (1 x 10 mL) to remove unreacted ester (optional).
-
Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl at 0°C. The product should precipitate.
-
-
Isolation: Filter the white solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Protocol B: Nucleophilic Dealkylation (Lithium Iodide)
Best for: Highly sensitive substrates, scale-up where impurity profile is critical.
Rationale: This method uses an
Materials
-
Substrate: 1.0 eq
-
Lithium Iodide (anhydrous): 3.0 – 4.0 eq
-
Solvent: Ethyl Acetate (EtOAc) or Pyridine
-
Conditions: Reflux (EtOAc) or 100°C (Pyridine)
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve 1.0 g of substrate in 10 mL of anhydrous Ethyl Acetate.
-
Reagent Addition: Add 2.15 g (16 mmol, 3 eq) of anhydrous LiI.
-
Reaction: Heat the mixture to reflux (approx. 77°C) for 6–12 hours.
-
Note: The reaction is driven by the formation of the stable lithium carboxylate and volatile methyl iodide.
-
-
Workup:
-
Purification: Wash combined organics with Sodium Thiosulfate (to remove any iodine color) and Brine. Dry over MgSO₄ and concentrate.
Analytical Validation & QC
Distinguishing the desired product from the hydrolyzed impurity is critical.
| Feature | Target: 4-Cl-Acid | Impurity: 4-OH-Acid |
| LCMS (ESI-) | [M-H]⁻ = 171/173 (3:1 ratio) | [M-H]⁻ = 153 (No Cl pattern) |
| ¹H NMR (DMSO-d₆) | Singlet ~9.0 ppm (H6) | Singlet ~8.2–8.5 ppm (H6 shifted upfield) |
| Appearance | White/Off-white solid | Often yellow/tan solid |
| Solubility | Soluble in EtOAc, DCM/MeOH | Poor solubility in organics; water soluble |
Critical QC Check: Always check the Chlorine isotope pattern in Mass Spec. A single peak at mass 153 indicates you have lost the chloride. A doublet separated by 2 amu (171/173) confirms the chloride is intact.
References
-
General Pyrimidine Hydrolysis
-
Nucleophilic Dealkylation (LiI Method)
- Selectivity in Pyrimidines: Context: Discussion on the reactivity of 4-chloropyrimidines toward nucleophiles ( ). Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard Text Reference).
-
Patent Precedent (Alternative Acidic Route)
- Context: Synthesis of 4-chloro-2-methylpyrimidine derivatives often utilizes acidic hydrolysis (HCl)
-
Source: Vertex Pharmaceuticals. "Pyrimidine Inhibitors of kinases." WO2010080712. Link
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. tandfonline.com [tandfonline.com]
Synthesis of heterobicyclic scaffolds using Methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Application Note: Strategic Utilization of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate in Heterobicyclic Scaffold Design
Executive Summary
This guide details the synthetic utility of This compound (CAS: 13977-06-5) as a linchpin precursor for constructing fused heterobicyclic systems. Possessing a highly reactive electrophilic core (C4-Cl) adjacent to a cyclization-competent ester (C5-COOMe), this scaffold enables the rapid assembly of Pyrimido[4,5-d]pyridazin-5-ones and Pyrimido[4,5-d]pyrimidin-4-ones . These bicyclic frameworks are privileged structures in kinase inhibition (e.g., EGFR, tyrosine kinases) and antiviral drug discovery.
Molecule Profile & Chemo-logic
The "Hero" Reagent: this compound
-
Molecular Formula:
-
Molecular Weight: 186.59 g/mol
-
Key Reactivity Features:
-
C4-Chloro Position: Highly susceptible to
displacement due to the electron-deficient pyrimidine ring and the inductive withdrawal of the C5-ester. -
C5-Methyl Ester: Acts as an electrophilic "trap" for intramolecular cyclization.
-
C2-Methyl Group: Provides a handle for metabolic stability or further functionalization (e.g., oxidation to aldehyde).
-
Reactivity Map: The following diagram illustrates the orthogonal reactivity inherent in the scaffold.
Figure 1: Chemo-selective reactivity map of the 4-chloro-5-ester pyrimidine core.
Workflow A: Synthesis of Pyrimido[4,5-d]pyridazin-5-ones
This protocol utilizes hydrazine hydrate to perform a cascade reaction: initial displacement of the chloride followed by spontaneous cyclization with the ester. This route yields the "diaza-quinazoline" skeleton, a bioisostere of pteridines.
Mechanism
- : Hydrazine attacks C4, displacing chloride.
-
Cyclization: The terminal nitrogen of the hydrazinyl group attacks the C5-ester.
-
Elimination: Loss of methanol yields the lactam ring.
Detailed Protocol
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (80% aqueous solution, 2.5 equiv)
-
Ethanol (Absolute) or Methanol
-
Triethylamine (1.1 equiv, optional if HCl scavenging is required, though hydrazine often suffices)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g (5.36 mmol) of the pyrimidine substrate in 15 mL of absolute ethanol in a round-bottom flask.
-
Addition (Critical Control): Cool the solution to 0–5°C using an ice bath. Note: The initial displacement is exothermic. Failure to cool may result in ester hydrolysis or decomposition.
-
Reaction: Add hydrazine hydrate (13.4 mmol) dropwise over 10 minutes.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours to drive the cyclization (lactamization).
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear. -
Workup: Cool the mixture to RT. The product often precipitates as a white or pale-yellow solid.
-
Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Expected Yield: 75–85% Product: 2-Methyl-6,7-dihydro-5H-pyrimido[4,5-d]pyridazin-5-one.
Figure 2: Process flow for the hydrazine-mediated synthesis of the pyridazine-fused system.
Workflow B: Synthesis of Pyrimido[4,5-d]pyrimidin-4-ones
This route constructs the "double pyrimidine" scaffold, highly relevant for adenosine receptor antagonism. It is a two-step protocol to ensure regioselectivity.
Mechanism
-
Amine Displacement: Reaction with a primary amine (e.g., aniline, benzylamine) or ammonia displaces the chloride.
-
Bridge Formation: The resulting secondary amine reacts with a one-carbon electrophile (Triethyl Orthoformate or Formamide) to close the second ring.
Detailed Protocol
Phase 1: Synthesis of Amino-Ester Intermediate
-
Dissolution: Dissolve this compound (1.0 equiv) in DMF or Ethanol.
-
Displacement: Add Primary Amine (1.1 equiv) and DIEA (1.2 equiv).
-
Conditions: Stir at RT for 2–4 hours. (Heating to 50°C may be required for sterically hindered amines).
-
Isolation: Pour into water. Filter the precipitate (Methyl 4-(alkylamino)-2-methylpyrimidine-5-carboxylate). Dry thoroughly.
Phase 2: Cyclization
-
Reagent: Suspend the intermediate from Phase 1 in Triethyl Orthoformate (TEOF) (acting as solvent and reagent) or Formamide.
-
Catalyst: Add a catalytic amount of Acetic Acid or Sulfamic Acid (5 mol%).
-
Reaction: Reflux (100–140°C) for 4–8 hours.
-
Workup: Cool to RT. The product usually precipitates. If not, remove excess TEOF under reduced pressure and triturate with ether.
Data Comparison: Solvent Effects on Phase 1
| Solvent | Temperature | Reaction Time | Yield (Intermediate) | Notes |
| Ethanol | Reflux | 2 h | 65% | Slower; some ester hydrolysis observed. |
| DMF | RT | 3 h | 88% | Cleanest conversion; easy water workup. |
| THF | 50°C | 5 h | 70% | Requires chromatography often. |
Critical Troubleshooting & Optimization
-
Hydrolysis Risk: The C5-methyl ester is sensitive to base-mediated hydrolysis. Avoid using strong hydroxide bases (NaOH/KOH) during the
step. Use organic bases (TEA, DIEA) or carbonate salts ( ). -
Regioselectivity: The C2-methyl group is generally robust. However, if using very strong oxidants later in the synthesis, be aware that the C2-methyl can be oxidized to the aldehyde.
-
Solubility: The fused bicyclic products are often poorly soluble in organic solvents. NMR analysis may require DMSO-
or TFA- .
References
-
Tumkevicius, S., et al. (2013).[1] Reaction of Esters of 2-Substituted 5-Pyrimidinecarboxylic Acids with Hydrazine Hydrate. Chemistry of Heterocyclic Compounds. Link
-
Hamama, W. S., et al. (2019). Bicyclic 6+6 systems: the chemistry of pyrimido[4,5-d]pyrimidines. RSC Advances. Link
-
Shaaban, M. A., et al. (2025). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives. Der Pharma Chemica. Link
Sources
Troubleshooting & Optimization
Optimizing yield for SNAr displacement of 4-chloro pyrimidines
Topic: Optimizing Yield for SNAr Displacement of 4-Chloro Pyrimidines Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists & Process Scientists
Status: Operational Ticket Queue: Open Senior Application Scientist: Dr. [AI Name]
Welcome to the technical support hub for pyrimidine functionalization. The 4-chloropyrimidine scaffold is the backbone of modern kinase inhibitor discovery, yet its reactivity is often underestimated or misunderstood. This guide treats your chemical reaction like a malfunctioning system—identifying the error code, isolating the variable, and patching the protocol.
📂 Module 1: The Reactivity Matrix (Low Conversion)
Ticket #101: "My reaction stalls at 50% conversion. Heating leads to tars, not product."
Diagnosis: The electrophilicity of the C-4 position is insufficient for your specific nucleophile. Pyrimidines are electron-deficient (
🔧 Troubleshooting Steps
-
The Solvent Polarity Switch:
-
Standard: Dichloromethane (DCM) or THF. Issue: Too non-polar to stabilize the polar Meisenheimer intermediate.
-
Fix: Switch to DMSO, DMF, or NMP . These polar aprotic solvents stabilize the charged transition state, significantly lowering the activation energy (
). -
Pro-Tip: If workup is an issue with DMSO, try Sulfolane or Acetonitrile (reflux).
-
-
The "Proton Switch" (Acid Catalysis):
-
For weak nucleophiles (e.g., electron-deficient anilines), basic conditions often fail.
-
Mechanism: Adding a catalytic amount of acid protonates the pyrimidine ring nitrogen (N1 or N3). This renders the ring highly electrophilic (cationic character), accelerating nucleophilic attack.
-
Protocol Adjustment: Add 0.1 – 0.5 equiv. of HCl (4M in dioxane) or p-TsOH.
-
📊 Visualization: Acid-Catalyzed Activation Pathway
Figure 1: Acid catalysis lowers the LUMO energy of the pyrimidine ring, facilitating attack by weak nucleophiles.
📂 Module 2: The Hydrolysis Trap (Impurity Management)
Ticket #205: "I see a peak at M-18 (or M-Cl+OH). My product is contaminated with 4-hydroxypyrimidine."
Diagnosis: You are fighting a war against water. The 4-position is so reactive that trace water (from the solvent or hygroscopic bases) competes with your nucleophile. This is "Hydrolytic Dehalogenation."
🔧 Troubleshooting Steps
-
Base Selection Audit: Hydroxide bases (NaOH, KOH) are forbidden unless you want the hydrolysis product. Carbonates can be wet.
-
Recommendation: Use Cs₂CO₃ (Cesium Carbonate).[1] Its higher solubility in organics allows for milder temperatures than K₂CO₃.
-
Strict Anhydrous: Use NaH (Sodium Hydride) in dry THF/DMF for alcohols/phenols.
-
-
The "Scavenger" Protocol:
-
Add Molecular Sieves (3Å or 4Å) directly to the reaction flask.
-
If using acid catalysis (from Module 1), ensure you do not use aqueous acid. Use anhydrous HCl in Dioxane/Ether.
-
📉 Data Table: Base Selection Guide
| Nucleophile Type | Recommended Base | Solvent System | Risk of Hydrolysis |
| Aliphatic Amine | DIPEA (Hünig's Base) | EtOH / iPrOH / DMSO | Low |
| Aniline | None (Thermal) or HCl (Cat.) | iPrOH / NMP | Medium |
| Phenol / Alcohol | K₂CO₃ or Cs₂CO₃ | DMF / Acetone | High (if wet) |
| Steric/Weak Nu | NaH or LiHMDS | THF (Anhydrous) | Low (if dry) |
📂 Module 3: Regioselectivity (The 2,4-Dichloro Paradox)
Ticket #309: "I have 2,4-dichloropyrimidine. I want to substitute position 4, but I'm getting a mixture of 2- and 4- isomers."
Diagnosis:
-
Kinetic Control: The C-4 position is intrinsically more reactive due to the para-relationship with N1, allowing better resonance stabilization of the negative charge on the ring nitrogens during the transition state.
-
Thermodynamic Drift: High temperatures or long reaction times can lead to equilibration or loss of selectivity.
🔧 Troubleshooting Steps
-
Temperature Discipline:
-
Run the C-4 substitution at 0°C to Room Temperature .
-
Only heat after verifying C-4 consumption if you intend to substitute C-2 next.
-
-
Steric Control:
-
If the nucleophile is bulky (e.g., tert-butyl amine), C-4 selectivity generally increases because C-2 is flanked by two ring nitrogens, creating a tighter steric pocket.
-
-
The "Lewis Acid" Trick:
-
Adding ZnCl₂ can chelate the ring nitrogens. While this activates both positions, literature suggests it enhances the kinetic preference for C-4 in specific solvent systems.
-
📊 Visualization: Regioselectivity Logic Gate
Figure 2: Controlling temperature is the primary lever for ensuring C-4 regioselectivity.
📂 Module 4: Validated Protocol Library
Do not reinvent the wheel. Use these baseline protocols and optimize only if they fail.
Protocol A: Standard Amine Displacement (The Workhorse)
Best for: Primary/Secondary aliphatic amines.
-
Dissolve 1.0 equiv of 4-chloropyrimidine in iPrOH (0.2 M concentration).
-
Add 2.5 equiv of DIPEA (Diisopropylethylamine).
-
Add 1.1 equiv of Amine Nucleophile .
-
Heat to 80°C in a sealed vial (or reflux).
-
Monitor by LCMS. Reaction typically complete in 1–4 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃.
Protocol B: Acid-Mediated Displacement
Best for: Anilines, weak nucleophiles, or sterically hindered bases.
-
Dissolve 1.0 equiv of 4-chloropyrimidine in n-Butanol or NMP .
-
Add 1.0 equiv of Aniline .
-
Add 0.1 equiv of HCl (4M in Dioxane) .
-
Heat to 100–120°C (Microwave preferred for 30 mins).
-
Note: Product often precipitates as the HCl salt upon cooling. Filter and wash with cold ether.
Protocol C: The "Nuclear Option" (Buchwald-Hartwig)
Best for: When SNAr fails completely (e.g., electron-rich pyrimidine + weak nucleophile).
If SNAr is impossible due to electronics, switch mechanisms entirely to Palladium-catalyzed cross-coupling.
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Dioxane, 100°C.
📚 References
-
Mechanism & Reactivity: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (The definitive text on pyrimidine chemistry).
-
Acid Catalysis: Banks, D. et al. "Acid-Promoted SNAr Reactions of 4-Chloropyrimidines." Journal of the American Chemical Society, 2018.
-
Regioselectivity: Yoshida, S. et al. "Regioselective SNAr Reaction of 2,4-Dichloropyrimidine." Journal of Organic Chemistry, 2015.
-
Solvent Effects: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2010.
-
Microwave Acceleration: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004.
Sources
Purification methods for Methyl 4-chloro-2-methylpyrimidine-5-carboxylate reaction mixtures
Technical Support Center: Methyl 4-chloro-2-methylpyrimidine-5-carboxylate Subject: Purification & Workup Optimization Guide Ticket ID: PYR-CL-5-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering issues with the isolation of This compound . This intermediate is notoriously sensitive during the transition from the chlorination phase (typically POCl₃) to the aqueous workup. The two most common failure modes are hydrolytic reversion (returning to the 4-hydroxy starting material) and phosphorus contamination (resulting in a non-crystallizing oil).
This guide replaces standard textbook advice with field-proven protocols designed to stabilize the C4-chloro substituent and ensure efficient removal of phosphoryl byproducts.
Module 1: The Critical Quench (Preventing Hydrolysis)
Q: My product disappears during workup and I recover the starting material (4-hydroxy). Why?
A: You are likely experiencing acid-catalyzed hydrolysis driven by the exotherm of the POCl₃ quench. The 4-chloro group on a pyrimidine ring activated by a 5-ester is highly electrophilic. When POCl₃ hits water, it generates HCl and massive heat. If the temperature spikes >20°C in an acidic medium, water acts as a nucleophile, displacing the chloride you just installed.
The Protocol: "Reverse Quench" with pH Control Do not add water to the reaction mixture. Follow this strict order:
-
Degas/Strip: If possible, remove excess POCl₃ via rotary evaporation (vacuum) at <50°C before quenching. This reduces the acid load.[1]
-
Temperature: Prepare a slurry of crushed ice and water (ratio 1:1) in a separate flask. Maintain at 0°C.
-
Addition: Dropwise add your reaction mixture into the vigorously stirred ice slurry.
-
Critical: Keep internal temperature <10°C .
-
-
Buffering: Immediately neutralize the generated acid. Do not use strong bases (NaOH) which can hydrolyze the ester. Use Saturated NaHCO₃ or Solid K₂CO₃ to adjust pH to 7.0–8.0 .
Module 2: Removing Phosphorus "Goo"
Q: My crude product is a sticky yellow oil that won't crystallize. NMR shows broad peaks around 0-2 ppm.
A: This is residual chlorophosphates or polyphosphoric acid . These impurities act as surfactants, preventing crystal lattice formation.
The Protocol: The "Lewis Base" Wash Standard brine washes are often insufficient. Use this extraction logic:
-
Solvent Choice: Extract the quenched aqueous layer with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . DCM often provides better phase separation from heavy phosphorus oils.
-
The Wash:
-
Drying: Dry over MgSO₄ (not Na₂SO₄, as Mg acts as a better Lewis acid scavenger for phosphorus residues).
Module 3: Crystallization & Purification
Q: What is the best solvent system for recrystallization?
A: Avoid alcohols (MeOH/EtOH) if your product contains trace acid, as this causes transesterification or ether formation.
Recommended Solvent Systems:
| System | Ratio (v/v) | Protocol | Pros | Cons |
| Heptane / EtOAc | 5:1 to 10:1 | Dissolve in min. hot EtOAc (50°C), add hot Heptane until cloudy, cool slowly. | High recovery, removes non-polar impurities. | Requires precise ratio; oiling out possible. |
| IPA / Water | 3:1 | Dissolve in warm IPA, add water dropwise. Cool to 4°C. | Excellent rejection of phosphorus salts. | Risk of hydrolysis if heated too long.[5] |
| MTBE (Methyl tert-butyl ether) | Pure | Dissolve hot, cool to -20°C. | Very gentle; prevents chemical degradation. | Lower recovery yield. |
Visual Workflow: Decision Logic
The following diagram illustrates the decision matrix for saving a compromised reaction batch.
Caption: Logical flow for workup and troubleshooting of chloropyrimidine intermediates. Blue nodes indicate decision points; Red nodes indicate critical risks.
FAQ: Troubleshooting Specific Failures
Q: I see a new spot on TLC just below my product. What is it? A: This is likely the dimer . If the reaction was too concentrated or the quench too slow, a molecule of product can react with a molecule of starting material (or hydrolyzed product).
-
Fix: Increase dilution factor in the next run (use 10-15 volumes of POCl₃ or Toluene).
Q: Can I use column chromatography? A: Yes, but be careful. Silica gel is slightly acidic.
-
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acid sites. This prevents degradation of the chloropyrimidine on the column. Elute with Hexane/EtOAc gradients.
Q: The solid is turning pink/brown on storage. A: This indicates autocatalytic decomposition releasing HCl.
-
Fix: Recrystallize immediately. Store the pure solid under Argon at 4°C. Ensure all traces of acid are removed during the NaHCO₃ wash.
References
-
Vertex AI Search (Google Patents) . Method of preparing 2-chloropyrimidine and related derivatives. Patent CN104387328A. Retrieved from 6.
-
BenchChem . Preventing byproduct formation in pyrimidine chlorination reactions. Technical Guide. Retrieved from 1.
-
Oregon State University . The investigations of the methods for the reduction of chloropyrimidines. Thesis/Dissertation. Retrieved from 7.
-
University of Rochester . Solvents for Recrystallization. Department of Chemistry Technical Notes. Retrieved from 8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. sefh.es [sefh.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Removing phosphorus oxychloride (POCl3) residues from pyrimidine synthesis
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Safe Removal & Quenching of Phosphorus Oxychloride (POCl
Introduction: The "Silent" Hazard
Welcome to the technical support center. If you are working with POCl
Critical Warning: The most dangerous aspect of POCl
This guide prioritizes Process Safety and Purity Profile .
Part 1: The Decision Matrix (Workflow)
Before proceeding, determine your quenching strategy based on your scale and equipment.
Figure 1: Decision tree for selecting the safest POCl3 removal and quenching pathway.
Part 2: Standard Operating Procedures (SOPs)
Protocol 1: The "Distill & Strip" (Gold Standard)
Best for: High purity requirements, stable products.
-
Vacuum Distillation: Attach a short-path distillation head. Apply vacuum (10–20 mbar) and heat the bath to 50–60°C. Remove the bulk POCl
(bp 105°C at atm, much lower under vac).-
Why: Removing the fuel (POCl
) removes the fire. It minimizes the exotherm during the aqueous step.[2]
-
-
Azeotropic Drying: Add Toluene (2–3 volumes) to the residue and distill again.
-
Why: Toluene forms an azeotrope, helping to carry over the last traces of POCl
that might be trapped in the crystal lattice.
-
-
Dilution: Redissolve the resulting syrup/solid in a water-immiscible solvent (DCM, EtOAc, or Toluene) before quenching.
Protocol 2: The "Inverse Quench" (Safety Critical)
Best for: All scales. NEVER add water to the reaction mixture.
-
Preparation: In a separate flask, prepare a vigorously stirred slurry of Ice and Water (or saturated NaHCO
if product is acid-sensitive). -
Addition: Transfer the reaction mixture (diluted in organic solvent) into a dropping funnel.
-
Controlled Rate: Drop the reaction mixture into the ice slurry. Maintain internal temperature
C.
Part 3: Troubleshooting & FAQs
Scenario A: The "Sticky Gum" Nightmare
Q: I quenched the reaction, but my pyrimidine formed a sticky, insoluble gum on the flask walls. I can't filter it. What happened?
Diagnosis: This is usually caused by partial hydrolysis or protonation .
-
Intermediate Polymerization: Incomplete hydrolysis creates polyphosphates or phosphorodichloridates that act as gummy binders.
-
Protonation: Pyrimidines are basic. In the highly acidic quench environment (HCl + H
PO generated), your product is protonated ( ) and soluble in the aqueous phase, or forms an oil with the counter-ion.
The Fix:
-
Step 1 (Heat): If stable, heat the aqueous quench mixture to 50°C for 30 mins. This forces the hydrolysis of the gummy polyphosphates into soluble phosphoric acid.
-
Step 2 (pH Adjustment): Cool to room temp. Slowly adjust pH to 7–8 using 50% NaOH or NH
OH.-
Result: The pyrimidine will deprotonate and likely crystallize out as a clean solid.
-
-
Step 3 (Extraction): If it doesn't crystallize, extract with DCM/Isopropanol (3:1). The alcohol helps break emulsions.
Scenario B: The "Ghost" Exotherm
Q: I added water at 0°C, and nothing happened. Ten minutes later, the temperature spiked to 60°C and boiled over.
Diagnosis: Immiscibility-induced accumulation.
At 0°C, POCl
The Fix:
-
Never quench neat POCl
with static water. Always dilute the reaction mixture with an organic solvent (DCM or Toluene) before quenching. This increases surface area contact with water. -
Use the "Warm Buffered Quench" (Advanced):
-
Protocol: Quench into a Sodium Acetate solution at 35–40°C .
-
Why: The elevated temperature ensures immediate hydrolysis (no induction period), while the buffer prevents pH extremes. This is safer for scale-up as the heat release is instantaneous and predictable, not delayed [1].
-
Scenario C: Residual Phosphorus in NMR
Q: My
Diagnosis: No. POCl
The Fix:
-
Aggressive Hydrolysis: These intermediates require time or heat to break down. Stir the aqueous quench layer for at least 2–4 hours at room temperature, or 1 hour at 50°C.
-
Verification: A clean
P NMR should only show the phosphoric acid peak (around 0 ppm, pH dependent) in the aqueous layer, and no signal in the organic layer.
Part 4: Data & Chemical Behavior
Hydrolysis Energy Profile
Understanding the energy release is vital for cooling capacity planning.
| Reaction Step | Equation | Enthalpy ( | Hazard Level |
| Step 1 | High Exotherm | Critical (Fast) | |
| Step 2 | Moderate | Moderate (Slower) | |
| Step 3 | Low | Low (Slowest) |
Note: The accumulation of the Step 1 product (
Mechanism of Delayed Runaway
Figure 2: The mechanism of delayed exothermic events in biphasic quenching.
References
-
Achmatowicz, M., et al. (2010).[6][7] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
-
BenchChem Technical Notes. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."
-
Organic Syntheses. (2002). "Discussion on Pyrimidine Chlorination Workups." Org.[7][8] Synth. Coll. Vol. 10, p. 484.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloropyrimidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the foundational knowledge and practical strategies required to control substitution at the C2 and C4 positions, enabling you to streamline your synthetic routes and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 2,4-dichloropyrimidine. Understanding these concepts is the first step toward effective troubleshooting.
Q1: Why is the C4 position generally more reactive than the C2 position towards nucleophiles?
A1: The preferential reactivity of the C4 position is a well-established principle in pyrimidine chemistry and stems from fundamental electronic factors.[1][2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized onto the N1 nitrogen, forming a more stable para-quinoid-like resonance structure. Attack at C2, however, leads to a less stable ortho-quinoid-like intermediate.[1] Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows that the LUMO coefficient is typically larger at the C4 carbon, indicating it is the more electrophilic and favorable site for nucleophilic attack.[2][3]
Q2: Under what circumstances can this inherent C4 selectivity be reversed to favor C2 substitution?
A2: While C4 is the intrinsically more reactive site, several factors can override this preference and promote C2 selectivity. The most significant factors include:
-
Ring Substituents: The presence of a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can dramatically reverse selectivity in favor of the C2 position.[4][5][6]
-
Nucleophile Choice: Certain nucleophiles exhibit an unusual preference for the C2 position. For instance, tertiary amines have been shown to give excellent C2 selectivity when an electron-withdrawing group (EWG) is present at the C5 position.[7][8][9]
-
Catalysis: While many palladium-catalyzed cross-coupling reactions also favor C4, specific catalyst systems have been developed to invert this selectivity.[10][11][12] For example, Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely direct C-S cross-coupling to the C2 position.[11][13][14]
-
Directed Substitution: In some systems, such as with 2-MeSO₂-4-chloropyrimidine, nucleophiles like alkoxides can form a hydrogen bond with the C2-sulfonyl group, directing the attack to the C2 position and lowering the transition state energy for that pathway.[15][16]
Q3: How do substituents at the C5 and C6 positions influence regioselectivity?
A3: Substituents play a commanding role in directing the outcome of the reaction:
-
C5-Substituents: An electron-withdrawing group (EWG) like -CN, -NO₂, or -CF₃ at the C5 position strongly activates the ring for SNAr and enhances the inherent preference for C4 substitution with most nucleophiles.[7][9] However, as noted, this combination makes C2 substitution highly favorable with tertiary amines.[8][9] A bulky substituent at C5 can sterically hinder attack at C4, potentially increasing the proportion of the C2 product.[4][10]
-
C6-Substituents: An electron-donating group (EDG) at C6 can reverse the normal C4 selectivity.[2][4] Quantum mechanics (QM) calculations show that a C6-EDG alters the LUMO, making the lobes at C2 and C4 more similar in size and rendering the C2 transition state more favorable.[4][5][6] Conversely, an aryl group at C6 has been shown to still allow for highly C4-selective aminations under palladium catalysis.[1]
Troubleshooting Guide: Common Regioselectivity Issues
This section is formatted to address specific experimental challenges.
Problem 1: My reaction is yielding a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?
This is a frequent challenge, as the intrinsic reactivity difference between C2 and C4 can be small under certain conditions, leading to mixtures that are difficult to separate.[1][2]
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the C4/C2 ratio.
-
Nucleophile Reactivity: Neutral nitrogen nucleophiles, in particular, are known to give isomer mixtures with ratios from 1:1 to 4:1.[2]
-
Solution: If synthesizing a C4-amino pyrimidine, consider a palladium-catalyzed approach. The use of a Pd catalyst with a suitable phosphine ligand (e.g., dppb) in the presence of a strong, non-nucleophilic base like LiHMDS has been shown to provide excellent C4 selectivity for secondary amines.[1]
-
-
Unintended C2 Activation: Your starting material may have a substituent (e.g., an overlooked EDG at C6) that is activating the C2 position.
-
Solution: Re-evaluate the electronic properties of your specific 2,4-dichloropyrimidine derivative. If a C6-EDG is present, achieving C4 selectivity via SNAr will be challenging, and an alternative synthetic strategy may be required.
-
Problem 2: I expected C4 substitution, but my main product is the C2-substituted isomer. What happened?
An unexpected reversal of selectivity points to a dominant underlying factor that has overridden the general reactivity rules.
Potential Causes & Recommended Solutions:
-
Electron-Donating Group at C6: This is the most common cause for C2 selectivity. As explained in the FAQs, a C6-EDG electronically favors the C2-substitution pathway.[4][5][6]
-
Solution: Confirm the structure of your starting material. If a C6-EDG is present, you should expect C2 selectivity. If the C4 isomer is required, a different starting material or synthetic route (e.g., building the ring from scratch) may be necessary.
-
-
Specific Catalyst-Controlled Reaction: You may be using a specialized catalytic system designed for C2-selectivity without realizing it.
-
Directed Substitution Mechanism: Your nucleophile and substrate may be interacting in a way that directs attack to C2.
Problem 3: My reaction is unselective and also producing di-substituted byproducts.
The formation of 2,4-di-substituted products indicates that the mono-substituted product is reactive enough to undergo a second substitution.
Potential Causes & Recommended Solutions:
-
Stoichiometry and Reaction Time: Using a large excess of the nucleophile or allowing the reaction to run for too long can promote the second substitution.
-
Solution: Carefully control the stoichiometry, using only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or when the di-substituted product begins to appear in significant amounts.[2]
-
-
High Reaction Temperature: Higher temperatures increase reaction rates and can lead to over-reaction.
-
Solution: Lower the reaction temperature. This will slow down the second substitution (which is often slower than the first) more significantly, potentially opening a kinetic window to isolate the mono-substituted product with good selectivity.[2]
-
Data Summary Table
| Factor | Influence on C4-Selectivity | Influence on C2-Selectivity | Supporting Citations |
| Substituent (C5) | Enhanced by Electron-Withdrawing Groups (EWGs) | Favored by EWGs when using tertiary amine nucleophiles | [7][8][9] |
| Substituent (C6) | Generally favored with no substituent or EWGs | Strongly favored by Electron-Donating Groups (EDGs) | [2][4][5] |
| Nucleophile | Generally favored by amines, thiols, alkoxides | Favored by tertiary amines (with C5-EWG), some alkoxides (with directing group) | [1][8][15][16] |
| Pd-Catalysis | Highly favored in aminations (e.g., Pd(OAc)₂/dppb) and most cross-couplings | Achievable in C-S coupling with specific Pd/NHC catalysts | [1][11][13] |
Visualizing Reaction Control
The following diagrams illustrate the key decision-making processes and mechanistic principles in controlling regioselectivity.
Caption: Troubleshooting workflow for diagnosing regioselectivity issues.
Experimental Protocols
The following protocols are provided as validated starting points for achieving regioselective substitution. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Highly C4-Selective Amination of a 6-Aryl-2,4-dichloropyrimidine
[1] This method utilizes palladium catalysis to achieve excellent regioselectivity for the C4 position with aliphatic secondary amines.
Reagents & Equipment:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
1,4-Bis(diphenylphosphino)butane (dppb, 0.02 eq.)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq.)
-
Aliphatic secondary amine (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Methodology:
-
Catalyst Preparation: To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and dppb (0.02 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Amine/Base Premixing: In a separate dry vessel, add the aliphatic secondary amine (1.1 eq.) and cool to -20 °C. Slowly add the LiHMDS solution (1.1 eq.) and stir for 10 minutes at this temperature.
-
Reaction Execution: Slowly add the pre-mixed and cooled amine/base solution to the solution of the dichloropyrimidine and catalyst at -20 °C. Note: This order of addition is critical for high regioselectivity. [1]5. Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1 hour).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C4-amino-2-chloro-6-arylpyrimidine.
Protocol 2: C2-Selective Amination of a 5-Nitro-2,4-dichloropyrimidine
[8][9] This protocol leverages the unique reactivity of tertiary amines with C5-EWG substituted pyrimidines to achieve C2 selectivity.
Reagents & Equipment:
-
2,4-Dichloro-5-nitropyrimidine (1.0 eq.)
-
Tertiary amine (e.g., N-methylmorpholine or triethylamine, 3.0-5.0 eq.)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Standard reaction vessel with a magnetic stirrer
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in chloroform.
-
Nucleophile Addition: Add the tertiary amine (3.0-5.0 eq.) to the solution at room temperature.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is typically fast and can be complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product is a quaternary ammonium salt intermediate, which undergoes in-situ N-dealkylation to give the formal product of secondary amine substitution at C2.
-
Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography on silica gel to isolate the 2-(N-alkylamino)-4-chloro-5-nitropyrimidine product.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved February 25, 2026, from [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. Retrieved February 25, 2026, from [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2022). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Neufeldt, S. R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts, 17(05), 0553. [Link]
-
Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 437–440. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Division of Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved February 25, 2026, from [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved February 25, 2026, from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Wavefunction, Inc. Retrieved February 25, 2026, from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Retrieved February 25, 2026, from [Link]
-
Jackson, O. D., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 143(3), 1634–1641. [Link]
-
An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini-Reviews in Medicinal Chemistry. Retrieved February 25, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved February 25, 2026, from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (2012). CORE. Retrieved February 25, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved February 25, 2026, from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Computational Chemistry Highlights. Retrieved February 25, 2026, from [Link]
-
On the Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines. (1961). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (2023). ResearchGate. Retrieved February 25, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
